molecular formula C18H22O5S B12558659 2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate CAS No. 143173-31-3

2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate

Cat. No.: B12558659
CAS No.: 143173-31-3
M. Wt: 350.4 g/mol
InChI Key: QEWYGWASNHQWFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate typically involves the reaction of 2-[2-(Benzyloxy)ethoxy]ethanol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The phenylmethanesulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds . This property makes it valuable in synthetic chemistry for constructing complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate is unique due to its specific reactivity and stability, making it a preferred choice for certain synthetic applications. Its ability to act as a versatile intermediate in various chemical reactions sets it apart from similar compounds .

Properties

CAS No.

143173-31-3

Molecular Formula

C18H22O5S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl phenylmethanesulfonate

InChI

InChI=1S/C18H22O5S/c19-24(20,16-18-9-5-2-6-10-18)23-14-13-21-11-12-22-15-17-7-3-1-4-8-17/h1-10H,11-16H2

InChI Key

QEWYGWASNHQWFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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